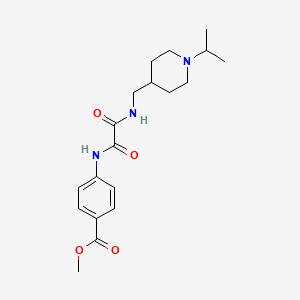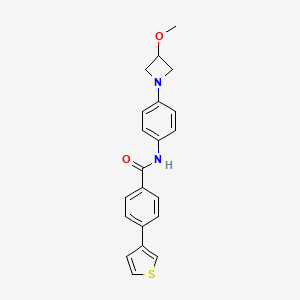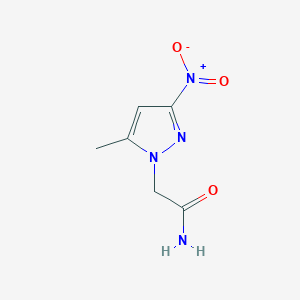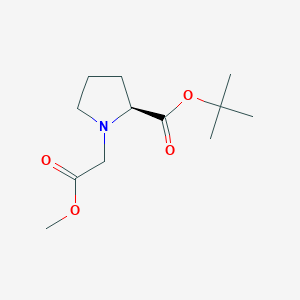
Methyl 4-(2-(((1-isopropylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(2-(((1-isopropylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also contains an amide group (CONH2), which is a key functional group in proteins and other bioactive molecules.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group might undergo hydrolysis, and the piperidine ring might participate in various substitution reactions .科学的研究の応用
Photopolymerization
One notable application involves the use of similar compounds in photopolymerization processes. Alkoxyamines bearing chromophore groups linked to aminoxyl functions have been developed to decompose under UV irradiation, generating corresponding radicals. These compounds are instrumental in initiating and controlling the polymerization of specific monomers, demonstrating the capacity to significantly alter photophysical or photochemical properties upon UV exposure (Guillaneuf et al., 2010).
Synthesis of Heterocyclic Systems
These chemical frameworks serve as precursors in synthesizing various heterocyclic systems. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate has been used to react with N- and C-nucleophiles to produce derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, showcasing the compound's versatility in creating complex molecular architectures (Selič & Stanovnik, 1997).
Allosteric Modifiers of Hemoglobin
The compound's derivatives have also been explored as allosteric modifiers of hemoglobin, aiming to decrease oxygen affinity and potentially offer therapeutic benefits in conditions requiring enhanced oxygen delivery. This research avenue highlights the compound's potential in developing treatments for diseases characterized by impaired oxygen transport (Randad et al., 1991).
Contributions to Organic Synthesis
In organic synthesis, related compounds are used as reagents or intermediates to produce pharmacologically relevant structures, such as anticoagulants, through benzylation reactions involving CH-acidic compounds. This application underscores the role of such chemicals in facilitating the synthesis of complex molecules with potential therapeutic uses (Kischel et al., 2007).
Medicinal Chemistry
Further, in medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial and cytotoxic activities, contributing to the development of new therapeutic agents. Such studies are crucial for expanding the arsenal of drugs against various diseases, demonstrating the compound's importance in drug discovery processes (Noolvi et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 4-[[2-oxo-2-[(1-propan-2-ylpiperidin-4-yl)methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13(2)22-10-8-14(9-11-22)12-20-17(23)18(24)21-16-6-4-15(5-7-16)19(25)26-3/h4-7,13-14H,8-12H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQJDQPSOXQWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2762133.png)
![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2762134.png)
![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)
![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)

![2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2762140.png)

![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride](/img/structure/B2762143.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2762144.png)


![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2762153.png)
